4-Chloro-2-(trifluoromethoxy)benzyl bromide

Overview

Description

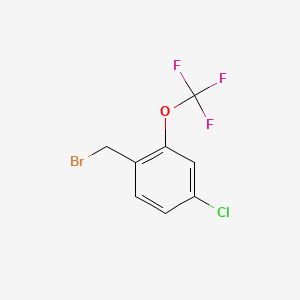

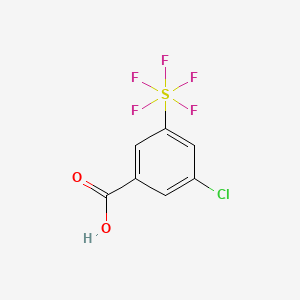

4-Chloro-2-(trifluoromethoxy)benzyl bromide is a chemical compound with the molecular formula CF3OC6H4CH2Br . It is a synthetic intermediate used in various chemical reactions .

Molecular Structure Analysis

The molecular structure of 4-Chloro-2-(trifluoromethoxy)benzyl bromide is represented by the InChI code1S/C8H5BrClF3O/c9-4-5-1-2-6(10)3-7(5)14-8(11,12)13/h1-3H,4H2 . Chemical Reactions Analysis

4-Chloro-2-(trifluoromethoxy)benzyl bromide is known to participate in Friedel-Crafts polymerization reactions using aluminum chloride as a catalyst . It is also used in the synthesis of bioreductive drugs .Physical And Chemical Properties Analysis

4-Chloro-2-(trifluoromethoxy)benzyl bromide is a liquid at room temperature . It has a molecular weight of 289.48 , a refractive index of 1.48 , and a density of 1.594 g/mL at 25 °C . Its boiling point is 82-84 °C at 10 mmHg .Scientific Research Applications

Laboratory Chemicals

“4-Chloro-2-(trifluoromethoxy)benzyl bromide” is used as a laboratory chemical . It is a common reagent used in various chemical reactions due to its reactivity and stability.

Manufacture of Substances

This compound is also used in the manufacture of other substances . Its unique structure and properties make it a useful building block in the synthesis of a wide range of chemical compounds.

Scientific Research and Development

“4-Chloro-2-(trifluoromethoxy)benzyl bromide” is used in scientific research and development . Researchers use it to study its properties, reactions, and potential applications.

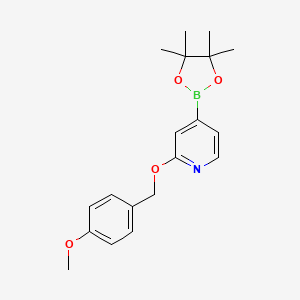

Synthesis of Bioreductive Drugs

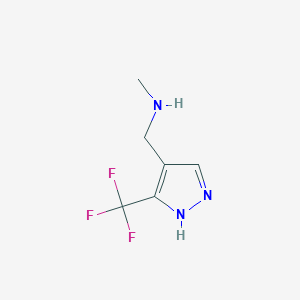

One specific application of “4-Chloro-2-(trifluoromethoxy)benzyl bromide” is in the synthesis of bioreductive drugs . For example, it may be used in the synthesis of the bioreductive drug, (6 S)-2-nitro-6- { [4- (trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5 H -imidazo [2,1- b ] [1,3]oxazine (PA-824) .

Chromatography and Mass Spectrometry

This compound is used in chromatography and mass spectrometry . These are analytical techniques used to separate, identify, and quantify components in a mixture.

Advanced Battery Science and Technology

“4-Chloro-2-(trifluoromethoxy)benzyl bromide” is also used in advanced battery science and technology . It may be used in the development of new battery technologies or in the study of existing ones.

Safety and Hazards

4-Chloro-2-(trifluoromethoxy)benzyl bromide is classified as a skin corrosive and eye irritant . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective clothing, gloves, and eye/face protection should be worn when handling this chemical . In case of contact with skin or eyes, rinse immediately with plenty of water .

Mechanism of Action

Target of Action

It is often used as a reagent in organic synthesis, suggesting that its targets could be a wide range of organic compounds .

Mode of Action

4-Chloro-2-(trifluoromethoxy)benzyl bromide is used in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It is known to participate in the suzuki–miyaura coupling reaction, which is a key process in the synthesis of various organic compounds .

Pharmacokinetics

As a reagent used in organic synthesis, its bioavailability would depend on the specific conditions of the reaction and the nature of the other compounds present .

Result of Action

The molecular and cellular effects of 4-Chloro-2-(trifluoromethoxy)benzyl bromide’s action would depend on the specific context of its use. In the context of the Suzuki–Miyaura coupling reaction, it contributes to the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of 4-Chloro-2-(trifluoromethoxy)benzyl bromide can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires specific conditions, including the presence of a palladium catalyst and a suitable temperature . Additionally, the compound should be stored at ambient temperature for optimal stability .

properties

IUPAC Name |

1-(bromomethyl)-4-chloro-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClF3O/c9-4-5-1-2-6(10)3-7(5)14-8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJFOCXUYPQIXDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)OC(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-(trifluoromethoxy)benzyl bromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 6-(3,5-dichlorophenyl)-2-[(E)-2-(dimethylamino)vinyl]-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1530332.png)

![methyl 2-[(E)-2-(dimethylamino)vinyl]-5-oxo-6-(4H-1,2,4-triazol-4-yl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1530338.png)

![[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1530343.png)